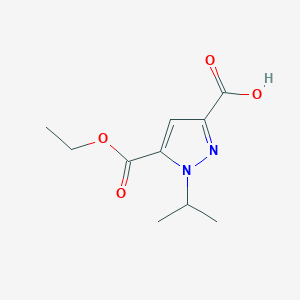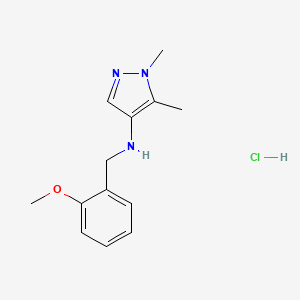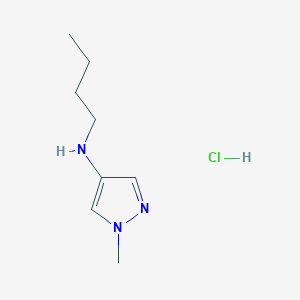
5-(Ethoxycarbonyl)-1-isopropyl-1H-pyrazole-3-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(Ethoxycarbonyl)-1-isopropyl-1H-pyrazole-3-carboxylic acid is an organic compound that belongs to the pyrazole family This compound is characterized by the presence of an ethoxycarbonyl group and a carboxylic acid group attached to a pyrazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Ethoxycarbonyl)-1-isopropyl-1H-pyrazole-3-carboxylic acid typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a β-diketone. For example, acetylacetone can react with hydrazine hydrate under reflux conditions to form 3,5-dimethylpyrazole.
Introduction of the Ethoxycarbonyl Group: The ethoxycarbonyl group can be introduced via esterification. This can be achieved by reacting the pyrazole derivative with ethyl chloroformate in the presence of a base such as triethylamine.
Carboxylation: The final step involves the carboxylation of the pyrazole ring. This can be done by treating the ethoxycarbonylated pyrazole with carbon dioxide under high pressure and temperature conditions.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to enhance yield and efficiency. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the pyrazole ring. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reduction of the carboxylic acid group to an alcohol can be achieved using reducing agents such as lithium aluminum hydride.
Substitution: The ethoxycarbonyl group can be substituted with other functional groups through nucleophilic substitution reactions. For example, reacting with amines can form amides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Amines in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of pyrazole-3,5-dicarboxylic acid.
Reduction: Formation of 5-(hydroxymethyl)-1-isopropyl-1H-pyrazole-3-carboxylic acid.
Substitution: Formation of 5-(amido)-1-isopropyl-1H-pyrazole-3-carboxylic acid derivatives.
Scientific Research Applications
5-(Ethoxycarbonyl)-1-isopropyl-1H-pyrazole-3-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development, particularly as a scaffold for designing new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and as an intermediate in various chemical processes.
Mechanism of Action
The mechanism of action of 5-(Ethoxycarbonyl)-1-isopropyl-1H-pyrazole-3-carboxylic acid involves its interaction with specific molecular targets. The compound can act as an inhibitor of certain enzymes, thereby modulating biochemical pathways. For example, it may inhibit enzymes involved in inflammatory processes, leading to its potential anti-inflammatory effects.
Comparison with Similar Compounds
Similar Compounds
- 5-(Methoxycarbonyl)-1-isopropyl-1H-pyrazole-3-carboxylic acid
- 5-(Ethoxycarbonyl)-1-methyl-1H-pyrazole-3-carboxylic acid
- 5-(Ethoxycarbonyl)-1-isopropyl-1H-pyrazole-4-carboxylic acid
Uniqueness
5-(Ethoxycarbonyl)-1-isopropyl-1H-pyrazole-3-carboxylic acid is unique due to the specific positioning of the ethoxycarbonyl and carboxylic acid groups on the pyrazole ring. This unique structure imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C10H14N2O4 |
|---|---|
Molecular Weight |
226.23 g/mol |
IUPAC Name |
5-ethoxycarbonyl-1-propan-2-ylpyrazole-3-carboxylic acid |
InChI |
InChI=1S/C10H14N2O4/c1-4-16-10(15)8-5-7(9(13)14)11-12(8)6(2)3/h5-6H,4H2,1-3H3,(H,13,14) |
InChI Key |
UXDUFIRKSSKHQG-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CC(=NN1C(C)C)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![(2-{2-methylpyrazolo[1,5-a]pyrazin-4-yl}-octahydro-1H-isoindol-3a-yl)methanol](/img/structure/B12229075.png)
![4-[[(1,4-Dimethylpyrazol-3-yl)amino]methyl]-2-methoxyphenol;hydrochloride](/img/structure/B12229087.png)

![2-(3-{[(6-Tert-butylpyridazin-3-yl)oxy]methyl}pyrrolidin-1-yl)pyrimidine-4-carbonitrile](/img/structure/B12229102.png)
![3-Tert-butyl-6-{[1-(pyrazine-2-carbonyl)pyrrolidin-3-yl]methoxy}pyridazine](/img/structure/B12229112.png)
![2-(3-Methylphenyl)-1-[4-(thian-4-yl)-1,4-diazepan-1-yl]ethan-1-one](/img/structure/B12229123.png)

![1-phenyl-N-[(1-propylpyrazol-3-yl)methyl]methanamine;hydrochloride](/img/structure/B12229133.png)
![3-(4-{[(3-Methylpyridin-2-yl)oxy]methyl}piperidin-1-yl)pyridine-4-carbonitrile](/img/structure/B12229137.png)
![1-(3-methyl-1-propyl-1H-pyrazol-4-yl)-N-[(1-methyl-1H-pyrazol-4-yl)methyl]methanamine](/img/structure/B12229154.png)

![N-tert-butyl-1-[6-(trifluoromethyl)pyridin-3-yl]pyrrolidine-3-carboxamide](/img/structure/B12229175.png)
![1-{[5-(Oxan-4-yl)-1,2,4-oxadiazol-3-yl]methyl}-4-[5-(trifluoromethyl)pyridin-2-yl]piperazine](/img/structure/B12229177.png)
